[2-(4-Methoxyanilino)-2-oxoethyl] 2-(4-chloro-3-nitrobenzoyl)benzoate
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Overview
Description
[2-(4-Methoxyanilino)-2-oxoethyl] 2-(4-chloro-3-nitrobenzoyl)benzoate is a complex organic compound with potential applications in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a methoxyphenyl group, a carbamoyl group, and a chloronitrobenzoyl group
Preparation Methods
The synthesis of [2-(4-Methoxyanilino)-2-oxoethyl] 2-(4-chloro-3-nitrobenzoyl)benzoate typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of a methoxyphenyl compound with a suitable reagent to introduce the carbamoyl group.
Introduction of the Chloronitrobenzoyl Group: The intermediate compound is then reacted with a chloronitrobenzoyl reagent under specific conditions to form the final product.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
[2-(4-Methoxyanilino)-2-oxoethyl] 2-(4-chloro-3-nitrobenzoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides, resulting in the reduction of the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[2-(4-Methoxyanilino)-2-oxoethyl] 2-(4-chloro-3-nitrobenzoyl)benzoate has several scientific research applications, including:
Biology: It may be used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound’s unique structure may make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [2-(4-Methoxyanilino)-2-oxoethyl] 2-(4-chloro-3-nitrobenzoyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the target molecules.
Comparison with Similar Compounds
[2-(4-Methoxyanilino)-2-oxoethyl] 2-(4-chloro-3-nitrobenzoyl)benzoate can be compared with similar compounds such as:
Cresol: A simpler phenolic compound with different reactivity and applications.
4-Iodobenzoic Acid: A compound with a similar benzoic acid structure but different functional groups.
Methylcyclohexane: An organic compound with a different ring structure and applications.
Properties
CAS No. |
5529-67-9 |
---|---|
Molecular Formula |
C23H17ClN2O7 |
Molecular Weight |
468.8 g/mol |
IUPAC Name |
[2-(4-methoxyanilino)-2-oxoethyl] 2-(4-chloro-3-nitrobenzoyl)benzoate |
InChI |
InChI=1S/C23H17ClN2O7/c1-32-16-9-7-15(8-10-16)25-21(27)13-33-23(29)18-5-3-2-4-17(18)22(28)14-6-11-19(24)20(12-14)26(30)31/h2-12H,13H2,1H3,(H,25,27) |
InChI Key |
SEVUFEQYQGKBJV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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